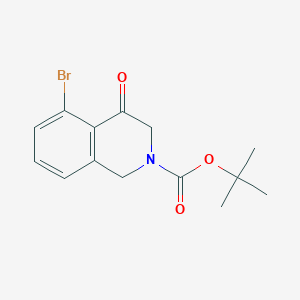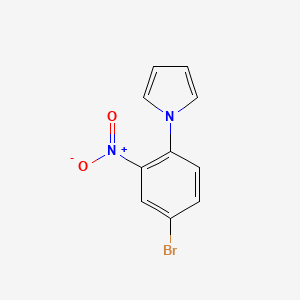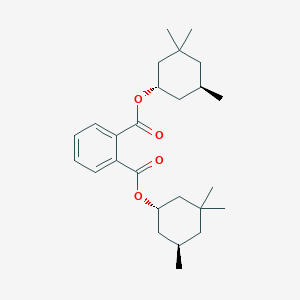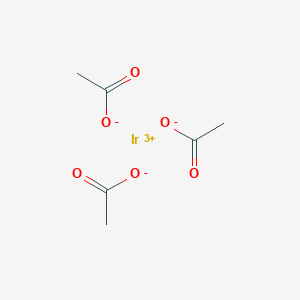
Iridium(3+);triacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Iridium(3+);triacetate can be synthesized through several methods. One common approach involves reacting iridium metal powder with acetic acid. The reaction typically requires heating and the presence of an oxidizing agent to facilitate the formation of the iridium(III) acetate complex . Another method involves the reaction of an iridium compound with an alkaline compound in a protic solvent, followed by the addition of acetic acid .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using iridium metal or iridium-containing compounds. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome .
化学反応の分析
Types of Reactions
Iridium(3+);triacetate undergoes various types of chemical reactions, including:
Reduction: It can also participate in reduction reactions, where it helps in the reduction of substrates.
Substitution: This compound can undergo substitution reactions, where ligands in the coordination sphere are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure optimal performance .
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction and the substrates used. For example, in oxidation reactions, the products are often oxidized forms of the substrates, while in reduction reactions, the products are reduced forms .
科学的研究の応用
Iridium(3+);triacetate has a wide range of applications in scientific research:
作用機序
The mechanism of action of iridium(3+);triacetate involves its ability to act as a catalyst in various chemical reactions. In biological systems, it can induce oxidative stress in cells, leading to cell death. This is achieved through the generation of reactive oxygen species (ROS) that cause damage to cellular components, such as proteins, lipids, and DNA . The compound targets mitochondrial proteins, leading to changes in mitochondrial function and ultimately cell death .
類似化合物との比較
Iridium(3+);triacetate is unique compared to other iridium compounds due to its specific coordination structure and reactivity. Similar compounds include:
Iridium(III) chloride: Used in similar catalytic applications but has different solubility and reactivity properties.
Iridium(III) oxide: Known for its use in electrochemical applications, particularly in oxygen evolution reactions.
Iridium(III) carbonyl complexes: These complexes are used in homogeneous catalysis and have different photophysical properties compared to this compound.
This compound stands out due to its versatility in both chemical and biological applications, making it a valuable compound in various fields of research and industry.
特性
分子式 |
C6H9IrO6 |
|---|---|
分子量 |
369.35 g/mol |
IUPAC名 |
iridium(3+);triacetate |
InChI |
InChI=1S/3C2H4O2.Ir/c3*1-2(3)4;/h3*1H3,(H,3,4);/q;;;+3/p-3 |
InChIキー |
KZLHPYLCKHJIMM-UHFFFAOYSA-K |
正規SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Ir+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


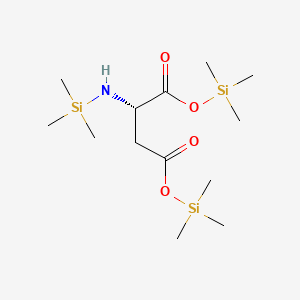
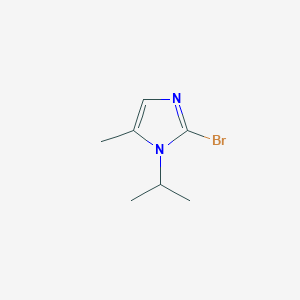
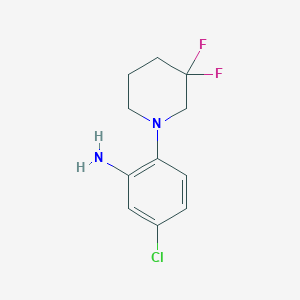
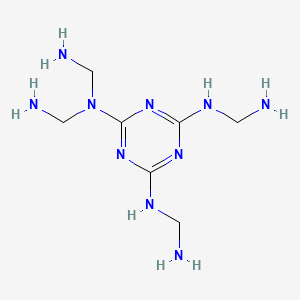
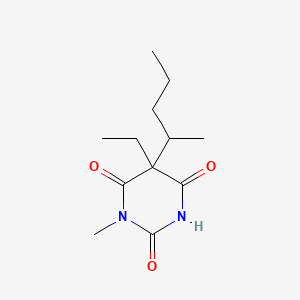

![2-benzyl-2,8-Diazaspiro[4.5]decane-1,3-dione hydrochloride](/img/structure/B13938035.png)

